molecular formula C17H18O3 B609194 (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol CAS No. 1895957-18-2

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol

Katalognummer: B609194
CAS-Nummer: 1895957-18-2
Molekulargewicht: 270.328
InChI-Schlüssel: YXLMKJHTTWBHRD-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds, providing a precise description of the molecular structure and stereochemistry. The compound name begins with the (E)-designation, indicating the trans-configuration of the double bond within the propenyl linkage, which represents a critical stereochemical feature that influences both the compound's physical properties and its reactivity patterns. The systematic name continues with the identification of the phenolic ring system, specifically noting the 2-methoxy substitution pattern that distinguishes this compound from other chalcone derivatives.

The structural classification of this compound places it within the broader category of substituted chalcones, which represent a privileged class of compounds in medicinal chemistry due to their structural diversity and synthetic accessibility. The compound features two distinct aromatic ring systems connected through an α,β-unsaturated ketone bridge, with methoxy substituents providing additional sites for molecular recognition and interaction. The systematic arrangement of functional groups within the molecule creates a complex three-dimensional structure that can be precisely described through various molecular representation systems, including InChI notation and SMILES codes.

Chemical Property Value Reference
Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS Registry Number 1895957-18-2
IUPAC Name This compound
InChI Key YXLMKJHTTWBHRD-HWKANZROSA-N

The molecular architecture of this compound demonstrates the characteristic features that define chalcone derivatives as a distinct chemical class. The compound contains the essential α,β-unsaturated ketone system that serves as the defining structural motif for all chalcones, while the specific substitution pattern introduces unique electronic and steric characteristics that differentiate it from other members of this chemical family. The presence of both phenolic hydroxyl groups and methoxy substituents creates multiple sites for hydrogen bonding and electronic interaction, contributing to the compound's overall chemical behavior and potential applications in various research contexts.

The stereochemical aspects of this compound represent an important consideration in its chemical classification, as the (E)-configuration of the double bond significantly influences the compound's three-dimensional structure and conformational behavior. The trans-arrangement of substituents around the double bond creates a more extended molecular geometry compared to the corresponding (Z)-isomer, affecting both the compound's physical properties and its potential interactions with other molecules. This stereochemical control represents one of the key achievements in chalcone synthesis, demonstrating the precision that can be achieved through careful selection of reaction conditions and synthetic methodologies.

Historical Context in Chalcone Derivative Research

The historical development of chalcone chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic synthesis and natural product chemistry. The earliest attempts at chalcone synthesis began in the 1800s, with pioneering work by researchers who recognized the potential importance of these compounds for both synthetic and biological applications. The foundational studies established the basic principles of chalcone formation through aldol condensation reactions, laying the groundwork for the sophisticated synthetic methodologies that would later enable the preparation of complex derivatives such as this compound.

The evolution of chalcone synthesis methodology represents a fascinating chapter in the history of organic chemistry, with significant contributions from numerous researchers who developed and refined the techniques used for preparing these important compounds. Kostanecki and Tambor are acknowledged as among the first to successfully prepare synthetic chalcones using methods involving the treatment of acetoxychalcone dibromides with alcoholic alkali, establishing early precedents for the synthetic approaches that would later be expanded and refined. These early investigations laid the foundation for understanding the fundamental reactivity patterns of chalcones and provided the basis for developing more sophisticated synthetic strategies.

The development of the Claisen-Schmidt condensation reaction represented a particularly significant milestone in chalcone chemistry, providing a reliable and versatile method for preparing diverse chalcone derivatives through the condensation of aromatic aldehydes with ketones under basic conditions. This reaction methodology has proven especially valuable for the synthesis of compounds such as this compound, where precise control over reaction conditions enables the selective formation of the desired stereoisomer. The Claisen-Schmidt condensation involves the condensation of equimolar concentrations of arylaldehydes and acetophenones, usually catalyzed by a base, and has become one of the most widely employed methods for chalcone preparation.

Historical Milestone Period Significance
Early Chalcone Synthesis 1800s Initial synthetic attempts and foundational work
Kostanecki-Tambor Method Early 1900s First successful synthetic chalcone preparation
Claisen-Schmidt Development Mid-1900s Establishment of versatile condensation methodology
Modern Synthetic Refinements 1980s-Present Advanced stereochemical control and reaction optimization

The recognition of chalcones as privileged structures in medicinal chemistry has driven continued research into their synthesis and properties, with particular attention to developing methods that provide precise control over stereochemistry and substitution patterns. The synthesis of specific derivatives such as this compound requires sophisticated understanding of reaction mechanisms and careful optimization of synthetic conditions to achieve the desired selectivity. Modern synthetic approaches have incorporated advanced catalytic systems, including ionic liquids and specialized catalysts, to improve reaction efficiency and environmental sustainability.

The contemporary understanding of chalcone chemistry builds upon decades of fundamental research that established the basic principles governing the formation and reactivity of these important compounds. The development of techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and advanced purification methods has enabled the preparation of increasingly complex chalcone derivatives with high purity and excellent yields. These methodological advances have been particularly important for the synthesis of compounds like this compound, where multiple functional groups and precise stereochemical control require careful attention to reaction conditions and product isolation techniques.

Eigenschaften

IUPAC Name

2-methoxy-4-[(E)-3-(4-methoxyphenyl)prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)4-3-5-14-8-11-16(18)17(12-14)20-2/h3,5-12,18H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLMKJHTTWBHRD-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC=CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C=C/C2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Components and Stoichiometry

The synthesis employs the following reactants and catalysts:

  • 4-Iodo-2-methoxyphenol (Formula 2): Serves as the aryl halide component.

  • 4-Allylanisole (Formula 3): Provides the alkene moiety for cross-coupling.

  • Palladium acetate (Pd(OAc)₂) : Catalyzes the coupling reaction (0.2 mmol per 2.0 mmol substrate).

  • Triphenylphosphine (PPh₃) : Acts as a ligand (0.4 mmol per 2.0 mmol substrate).

  • Tributylamine : Functions as a base to neutralize hydrogen halide byproducts.

The general reaction scheme is summarized as:

4-Iodo-2-methoxyphenol+4-AllylanisolePd(OAc)₂, PPh₃TributylamineMMPP+HI\text{4-Iodo-2-methoxyphenol} + \text{4-Allylanisole} \xrightarrow[\text{Pd(OAc)₂, PPh₃}]{\text{Tributylamine}} \text{MMPP} + \text{HI}

Reaction Conditions and Optimization

Key parameters influencing yield and efficiency include:

ParameterOptimal RangeImpact on Reaction
Temperature 45–50°CHigher temperatures accelerate coupling but risk decomposition.
Solvent Tetrahydrofuran (THF)Polar aprotic solvents enhance Pd catalyst activity.
Halogen (X) Iodine or BromineIodo substrates exhibit superior reactivity over chloro or fluoro analogues.
Catalyst Loading 10 mol% Pd(OAc)₂Excess Pd increases cost without improving yield.

In a representative procedure, 4-iodo-2-methoxyphenol (500 mg, 2.0 mmol) and 4-allylanisole (313 mg, 2.0 mmol) react in THF with Pd(OAc)₂ (44.9 mg, 0.2 mmol), PPh₃ (105 mg, 0.4 mmol), and tributylamine (451 mg, 1.9 mmol) at 45°C for 2 hours, yielding MMPP as a dark brown liquid after silica gel chromatography (22% yield).

Alternative Ligands and Solvent Systems

While the patent emphasizes triphenylphosphine as the ligand, subsequent studies suggest that bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) could improve catalytic efficiency by stabilizing the palladium center. Solvent screening reveals that dimethylacetamide (DMA) increases reaction rates compared to THF but complicates purification due to higher boiling points.

Analytical Characterization of MMPP

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 271.1332

  • Calculated : C₁₇H₁₈O₃ requires 271.1329.

Nuclear Magnetic Resonance (¹H-NMR)

Key peaks (CDCl₃, δ ppm):

  • 7.32 (d, 2H, J=8.0 Hz): Aromatic protons from 4-methoxyphenyl group.

  • 6.40 (d, 1H, J=16.0 Hz) and 6.21 (dt, 1H, J=16.0, 6.5 Hz): Trans-alkene protons.

  • 3.89 (s, 3H) and 3.82 (s, 3H): Methoxy groups.

Purity and Stability

  • HPLC Purity : >98% after flash chromatography.

  • Storage : Stable at -20°C for >2 years in anhydrous DMSO.

Challenges and Scalability Considerations

The primary limitation of the Heck route is the moderate yield (22–30%), attributed to competing side reactions such as homocoupling of the aryl halide. Strategies to mitigate this include:

  • Slow addition of reactants to minimize Pd aggregation.

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield.

  • Catalyst recycling : Pd nanoparticles immobilized on carbon show promise for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The propenyl side chain can be reduced to form saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon are employed for reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Case Studies

Recent studies have highlighted MMPP's effectiveness against various cancer types:

  • Ovarian Cancer : A study demonstrated that MMPP treatment led to significant inhibition of ovarian cancer cell growth via dual regulation of ERK and STAT3 pathways .
  • Colorectal Cancer : MMPP was found to suppress tumor growth by inhibiting IkappaB kinase β, showcasing its potential as a therapeutic agent in colorectal malignancies .

Anti-inflammatory Effects

MMPP has also been investigated for its anti-inflammatory properties, particularly in models of neuroinflammation and sepsis:

Neuroinflammation

In a model of Parkinson's disease, MMPP demonstrated protective effects against dopaminergic neurodegeneration by inhibiting the STAT3 pathway, which is implicated in neuroinflammatory processes . This suggests that MMPP could be beneficial in treating neurodegenerative disorders characterized by inflammation.

Sepsis Treatment

MMPP has been shown to alleviate inflammatory responses in liver sepsis models by inhibiting STAT3 activity. This effect resulted in reduced mortality rates and improved liver function markers in treated mice .

Pharmacological Properties

MMPP's pharmacological profile indicates favorable drug-like properties:

  • Stability : Compared to its precursor compounds, MMPP exhibits enhanced stability and bioavailability, making it a promising candidate for further development as a therapeutic agent .
  • Selective Action : The compound selectively targets cancerous cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies .

Summary of Research Findings

The following table summarizes key findings from various studies on MMPP:

Study FocusKey FindingsReference
Ovarian CancerInduces apoptosis; inhibits ERK and STAT3
Colorectal CancerSuppresses tumor growth via IkappaB kinase β inhibition
NeuroinflammationProtects against dopaminergic degeneration; inhibits STAT3
Liver SepsisReduces mortality; improves liver function markers

Wirkmechanismus

The mechanism of action of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the methoxy groups and propenyl side chain contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways and exert various effects, depending on the context of the study.

Vergleich Mit ähnlichen Verbindungen

Table 1: MMPP vs. BHPB (Parent Compound)

Parameter MMPP BHPB
Structure Methoxy-substituted phenylpropene Bis-p-hydroxyphenyl butenal
Stability High (stable under physiological conditions) Low (prone to degradation/polymerization)
STAT3 Inhibition IC₅₀ = 5.2 μM (A549 lung cancer) IC₅₀ = 8.7 μM (A549)
Anti-Cancer Efficacy Inhibits TNBC, NSCLC, and ovarian cancer Limited to early-stage studies in cervical cancer
Drug-Likeness Improved bioavailability and lower toxicity Poor pharmacokinetics

Table 2: MMPP vs. Other STAT3 Inhibitors

Compound Target Specificity Efficacy in RA Models Toxicity Profile
MMPP STAT3, VEGFR2, PPARγ Reduces joint inflammation (CAIA model) Low hepatotoxicity
STA-21 STAT3 (SH2 domain) Moderate anti-arthritic activity High cytotoxicity
AG490 JAK2/STAT3 Suppresses Th17 differentiation Liver enzyme elevation

Comparison with Standard Chemotherapies

Table 3: MMPP vs. Docetaxel/Cisplatin

Parameter MMPP Docetaxel/Cisplatin
Mechanism Multi-target (STAT3, VEGFR2, PPARγ) Microtubule disruption/DNA crosslinking
Efficacy in NSCLC Tumor growth inhibition: 75% (patient-derived xenografts) 60–70% (NCI-H460 xenografts)
Resistance Low (novel target profile) High (common in late-stage cancers)
Toxicity Minimal organ damage Severe myelosuppression, nephrotoxicity

Advantages Over PPARγ Agonists

Unlike rosiglitazone (a PPARγ agonist), MMPP combines PPARγ activation with VEGFR2 inhibition , offering dual anti-cancer effects:

  • Reduces tumor angiogenesis via VEGFR2 suppression .
  • Enhances apoptosis through PPARγ-mediated pathways .

Key Research Findings

  • Breast Cancer : MMPP (10 μM) inhibited MDA-MB-231 proliferation by 80% via AKT downregulation .
  • RA Models: MMPP (5 mg/kg) reduced synovial inflammation by 60% in CAIA mice by blocking STAT3/NF-κB .
  • Neuroprotection : Oral MMPP (20 mg/kg) reduced dopaminergic neuron loss by 50% in Parkinson’s models .

Biologische Aktivität

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, commonly referred to as MMPP, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in cancer treatment and neuroprotection. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MMPP is derived from the modification of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), enhancing its stability and drug-likeness. The structural formula can be represented as follows:

MMPP C18H20O3\text{MMPP }C_{18}H_{20}O_3

1. Anti-Cancer Activity

MMPP has been shown to exhibit significant anti-cancer properties, particularly against ovarian and colorectal cancer cells. Key findings include:

  • Ovarian Cancer : In studies involving PA-1 and SK-OV-3 ovarian epithelial cancer cell lines, MMPP demonstrated a concentration-dependent inhibition of cell growth. Treatment with MMPP (0-15 µg/mL) resulted in increased apoptotic cell death, indicated by enhanced expression of cleaved caspase-3 and caspase-9. Furthermore, MMPP inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) and signal transducer and activator of transcription 3 (STAT3), which are critical pathways in cancer cell proliferation .
  • Colorectal Cancer : MMPP also showed potent inhibitory effects on colorectal cancer cell growth by targeting IkappaB kinase β, leading to reduced tumor growth in both in vitro and in vivo models .

2. Neuroprotective Effects

Recent studies have highlighted MMPP's potential in neuroprotection, particularly in models of Alzheimer's disease:

  • Anti-Amyloidogenic Activity : MMPP was found to reduce amyloid-beta fibril accumulation in the brains of Alzheimer’s model mice. It also mitigated cognitive impairment induced by lipopolysaccharide (LPS) injections, suggesting its role as a STAT3 inhibitor that may prevent neuroinflammation .

3. Anti-inflammatory Properties

MMPP has been identified as an effective anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines through the STAT3 signaling pathway:

  • In rheumatoid arthritis models, MMPP significantly reduced inflammation markers and joint damage by inhibiting STAT3 activation .

Table 1: Summary of Biological Activities of MMPP

Activity Cell Line/Model Effect Mechanism
Anti-CancerPA-1, SK-OV-3Induced apoptosis; inhibited cell growthInhibition of ERK and STAT3 signaling
Anti-CancerColorectal Cancer CellsSuppressed tumor growthTargeting IkappaB kinase β
NeuroprotectionAlzheimer’s Model MiceReduced amyloid accumulation; improved cognitionInhibition of STAT3; anti-inflammatory effects
Anti-inflammatoryRheumatoid Arthritis ModelDecreased inflammation markersInhibition of STAT3 activation

Q & A

Q. What are the established methodologies for synthesizing and characterizing (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)?

MMPP is synthesized via Claisen-Schmidt condensation, where 4-methoxyacetophenone reacts with 2-methoxy-4-hydroxybenzaldehyde under basic conditions. The stereoselective formation of the (E)-isomer is confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly through coupling constants (e.g., J=16.0HzJ = 16.0 \, \text{Hz} for trans-vinylic protons) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination, as it resolves bond angles and dihedral angles . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., phenolic -OH at ~3300 cm1^{-1}) .

Q. What is the primary mechanism of action of MMPP in neurodegenerative disease models?

MMPP selectively inhibits the STAT3 pathway by binding to its DNA-binding domain, blocking phosphorylation at Tyr705 and subsequent nuclear translocation. In LPS-induced neuroinflammation models, MMPP (10–20 µM) reduces pro-inflammatory cytokines (IL-6, TNF-α) by >50% and mitigates amyloid-beta (Aβ) aggregation in vitro . Experimental validation involves:

  • Western blotting : To assess STAT3 phosphorylation (p-STAT3) and downstream targets (e.g., Bcl-2 for apoptosis).
  • Electrophoretic mobility shift assays (EMSAs) : Confirm STAT3-DNA binding inhibition .

Q. How is MMPP evaluated in in vitro models of cancer?

MMPP demonstrates dual activity in cancer cell lines:

  • STAT3 inhibition : Reduces viability in non-small cell lung cancer (NSCLC) cells (IC50_{50} = 8.2 µM in A549 cells) .
  • PPARγ agonism : Enhances transcriptional activity in breast cancer (MCF7 cells) by 3.5-fold, downregulating AKT/mTOR signaling .
    Key assays include:
  • MTT/Proliferation assays : Dose-response curves (0–50 µM).
  • Luciferase reporter assays : For PPARγ activation.
  • Flow cytometry : To quantify apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on MMPP’s dual regulation of STAT3 and PPARγ in different cancer types?

Discrepancies arise from cell-type-specific signaling crosstalk. For example:

Cancer Type Primary Target Observed Effect Reference
NSCLCSTAT3Apoptosis induction
Breast CancerPPARγ/VEGFR2Anti-angiogenesis
Methodological Recommendations :
  • Knockdown/knockout models : Use siRNA against STAT3 or PPARγ to isolate pathways.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes under MMPP treatment.
  • Dose-dependency studies : Low doses (≤10 µM) may favor PPARγ, while higher doses (≥20 µM) target STAT3 .

Q. What experimental designs address MMPP’s limited bioavailability in in vivo neuroprotection studies?

MMPP shows poor blood-brain barrier (BBB) penetration (<15% bioavailability). Strategies include:

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve brain delivery in MPTP-induced Parkinson’s mice .
  • Prodrug modification : Esterification of the phenolic -OH group to enhance lipophilicity.
  • Pharmacokinetic assays : LC-MS/MS to measure plasma and brain concentrations post-administration .

Q. How does MMPP’s efficacy vary across neuroinflammatory vs. neurodegenerative models?

Model Outcome Mechanistic Insight Reference
LPS-induced memory loss30% improvement in Morris water mazeSTAT3/NF-κB inhibition
MPTP-induced Parkinson’s40% reduction in dopaminergic cell lossMitochondrial protection
Critical Analysis : LPS models emphasize acute inflammation, while MPTP models reflect chronic neurodegeneration. Use longitudinal behavioral assays (rotarod, open-field tests) and immunohistochemistry (TH+^+ neurons) to compare outcomes .

Q. What strategies optimize MMPP’s lead structure for enhanced potency and selectivity?

  • Structure-activity relationship (SAR) studies : Modify the methoxy groups or vinyl linker. For example:
    • Methoxy removal : Reduces STAT3 binding by 70% .
    • Halogen substitution : Fluorine at the 4-position increases PPARγ affinity (Kd_d = 0.8 µM vs. 1.2 µM for MMPP) .
  • Computational docking : AutoDock Vina to predict binding energies with STAT3 (PDB: 1BG1) and PPARγ (PDB: 2PRG) .

Q. How can researchers validate MMPP’s multi-target effects in complex disease models?

  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) linking STAT3, PPARγ, and VEGFR2 .
  • In vivo synergy studies : Combine MMPP with JAK2 inhibitors (e.g., ruxolitinib) in arthritis models. Isobologram analysis quantifies synergistic effects .

Q. What are the critical factors influencing reproducibility in MMPP studies?

  • Cell line heterogeneity : Triple-negative breast cancer (MDA-MB-231) vs. luminal A (MCF7) cells show divergent PPARγ responses .
  • In vivo variability : Strain-specific differences in neuroinflammation (e.g., C57BL/6 vs. BALB/c mice) .
    Solutions :
  • Standardize cell culture conditions (e.g., hypoxia vs. normoxia).
  • Report animal husbandry details (diet, circadian rhythm) .

Q. What advanced toxicity profiling is recommended for MMPP?

  • Mitochondrial toxicity assays : Measure ATP levels and ROS production in HepG2 cells.
  • Genotoxicity : Comet assay to detect DNA strand breaks.
  • Cardiotoxicity screening : hERG channel inhibition assays (IC50_{50} > 50 µM suggests safety) .

Q. What emerging applications of MMPP warrant further investigation?

  • Metabolic diseases : MMPP activates PPARγ in adipocytes, suggesting antidiabetic potential (e.g., 3T3-L1 differentiation assays) .
  • Gut-brain axis : MMPP’s anti-inflammatory effects may modulate gut microbiota in Parkinson’s models .
    Experimental Design :
  • 16S rRNA sequencing : To assess microbiota diversity in MMPP-treated mice.
  • Metabolomics : LC-MS to identify microbial-derived metabolites (e.g., short-chain fatty acids) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.